N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Mechanism of Action
The mechanism of action of benzimidazole derivatives is largely due to their high affinity towards a variety of enzymes and protein receptors . They can be considered as pivotal structures in drug design . The optimization of benzimidazole-based structures has resulted in marketed drugs, e.g., omeprazole and pimobendan, which are used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure respectively .
Future Directions
Benzimidazole derivatives have shown promise in various fields of medicinal chemistry . They have a broad spectrum of biological activities and can be utilized as optical sensors for bioimaging and in photovoltaics . Future research could focus on the preparation of bis(benzimidazoles), their complexes, and biological properties .
Preparation Methods
The synthesis of N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The industrial production methods may include the use of aromatic or aliphatic aldehydes, cyanogen bromide in acetonitrile solution, or other reagents to achieve the desired benzimidazole structure .
Chemical Reactions Analysis
N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has been explored for its potential in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds to N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide include other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic properties.
Fenbendazole: Used as an antiparasitic agent.
Albendazole: Another antiparasitic compound with a broad spectrum of activity. These compounds share the benzimidazole core structure but differ in their specific substituents and applications
This compound stands out due to its unique combination of the benzimidazole and furan rings, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNNHHLHGXEMBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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